molecular formula C28H31ClN6O7 B12413773 Losartan N2-Glucuronide-d4

Losartan N2-Glucuronide-d4

Cat. No.: B12413773
M. Wt: 603.1 g/mol
InChI Key: NGFMQMUIOUSHGR-CTGGGXCNSA-N
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Description

Losartan N2-Glucuronide-d4 is a deuterated form of Losartan N2-Glucuronide, which is a metabolite of Losartan. Losartan is an angiotensin II receptor antagonist used primarily to treat hypertension. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Losartan due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Losartan N2-Glucuronide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Losartan, which are used to study its pharmacological properties and metabolic pathways .

Scientific Research Applications

Losartan N2-Glucuronide-d4 has several scientific research applications:

Mechanism of Action

Losartan N2-Glucuronide-d4 exerts its effects by blocking the binding of angiotensin II to the angiotensin II type 1 receptor. This prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The deuterated form is used to study these mechanisms in detail due to its stability and distinguishable properties in mass spectrometry .

Comparison with Similar Compounds

    Losartan: The parent compound, used to treat hypertension.

    Losartan N2-Glucuronide: The non-deuterated form of the metabolite.

    Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.

Uniqueness: Losartan N2-Glucuronide-d4 is unique due to the incorporation of deuterium atoms, which makes it more stable and easily distinguishable in mass spectrometric analysis. This property is particularly useful in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C28H31ClN6O7

Molecular Weight

603.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1/i9D,10D,11D,12D

InChI Key

NGFMQMUIOUSHGR-CTGGGXCNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl

Origin of Product

United States

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